4-Methoxyphenethylamine

MAO selectivity Monoamine oxidase Neurochemistry

4-Methoxyphenethylamine (4-MPEA, CAS 55-81-2), also known as O-methyltyramine, is a substituted phenethylamine derivative characterized by a single para-methoxy group on the phenyl ring. It is a clear, colorless to slightly yellow liquid with a density of 1.031 g/mL at 20 °C and a boiling point of 138–140 °C at 20 mmHg.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 55-81-2
Cat. No. B056431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxyphenethylamine
CAS55-81-2
Synonyms2-(4-Methoxyphenyl)ethanamine;  2-(4-Methoxyphenyl)ethylamine;  2-(p- Methoxyphenyl)ethylamine;  4-Methoxy-β-phenethylamine;  4-Methoxy-β-phenylethylamine;  4-Methoxybenzeneethanamine;  4-Methoxyphenethylamine;  4-Methoxyphenylethylamine;  Homoanisylamine; 
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCN
InChIInChI=1S/C9H13NO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6-7,10H2,1H3
InChIKeyLTPVSOCPYWDIFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxyphenethylamine (CAS 55-81-2): Key Physicochemical Properties and Role as a Regioselective Phenethylamine Scaffold


4-Methoxyphenethylamine (4-MPEA, CAS 55-81-2), also known as O-methyltyramine, is a substituted phenethylamine derivative characterized by a single para-methoxy group on the phenyl ring [1]. It is a clear, colorless to slightly yellow liquid with a density of 1.031 g/mL at 20 °C and a boiling point of 138–140 °C at 20 mmHg . As a positional isomer within the methoxyphenethylamine class, its specific substitution pattern dictates its distinct physicochemical behavior and unique regioselective interaction with biological targets, including monoamine oxidase (MAO) and cytochrome P450 2D6 [2]. This compound serves as a key synthetic intermediate and a functional probe in medicinal chemistry and neuroscience research.

Regioselective para-methoxy scaffold for MAO and P450 probe studies
Functional probe for P450 2D6 O-demethylation and dopamine pathway research
Synthetic intermediate for β2-adrenergic agonist development

Why 4-Methoxyphenethylamine Cannot Be Directly Substituted by Other Phenethylamine Isomers or Congeners


Substitution of the methoxy group to the para position on the phenethylamine scaffold is not a generic modification; it fundamentally alters the compound's biochemical and synthetic utility compared to its meta (3-methoxy) isomer or the unsubstituted parent, phenethylamine. For example, while 4-MPEA acts as a specific substrate for MAO-B, the 3,4-dimethoxy derivative is common to both MAO-A and MAO-B [1]. Furthermore, the para-methoxy group uniquely drives an O-demethylation pathway by cytochrome P450 2D6 to yield dopamine, a property not shared by hydroxy analogs which exhibit 12-fold weaker binding [2]. These functional differences render simple interchange with other phenethylamines impossible for applications requiring specific metabolic or receptor-interaction outcomes.

Meta-methoxy or unsubstituted phenethylamine analogs may not replicate para-methoxy MAO-B isoform selectivity; isoform-specific substrate context can shift.
4-Hydroxy analogs (e.g., tyramine) exhibit 12-fold weaker P450 2D6 binding and different metabolic products, limiting direct interchange for P450 2D6 substrate studies.
3,4-Dimethoxy or β-hydroxy derivatives alter MAO inhibition profile and reduce dual-substrate scope, making them unsuitable substitutes for broad MAO inhibition assays.

Quantitative Differentiation of 4-Methoxyphenethylamine from Key Analogs: A Head-to-Head Evidence Guide


MAO-B Substrate Specificity of 4-MPEA versus the 3,4-Dimethoxy Analog

4-Methoxyphenethylamine (4-MPEA) is a specific substrate for the type B isoform of monoamine oxidase (MAO-B) in rat brain mitochondria, whereas its close analog, 3,4-dimethoxyphenethylamine, is a common substrate for both MAO-A and MAO-B. This selectivity provides a clear functional distinction for experiments targeting specific MAO isoforms [1].

MAO-B Selectivity
Head-to-head
4-MPEA: specific MAO-B substrate 3,4-Dimethoxy: common MAO-A/B substrate
Supports MAO-B isoform-selective assay context
Rat brain mitochondria; direct comparison
MAO selectivity Monoamine oxidase Neurochemistry

MAO Inhibitory Profile of 4-MPEA Compared to Its β-Hydroxylated Derivative

4-MPEA and its N-methylated homologs inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine. In contrast, the related compound (±)-4-methoxy-β-hydroxyphenethylamine only inhibits deamination when tyramine is the substrate and fails to do so with tryptamine [1]. This demonstrates that a single hydroxyl group addition dramatically narrows the inhibitory scope.

Inhibition Profile
Head-to-head
4-MPEA: inhibits tyramine & tryptamine deamination β-Hydroxy analog: inhibits tyramine only
Broader substrate inhibition for dual-substrate MAO assays
In vitro enzyme inhibition assay
MAO inhibition Monoamine oxidase Enzyme kinetics

P450 2D6 Binding Affinity: 4-Methoxyphenethylamine Shows Similar Binding to 3-Methoxy but Vastly Superior to 4-Hydroxy Congener

The spectral binding affinity of 4-methoxyphenethylamine for cytochrome P450 2D6 is similar to that of 3-methoxyphenethylamine, indicating that the position of the methoxy group does not significantly alter initial enzyme recognition. Crucially, however, the affinity of the 4-hydroxy analog (tyramine) is 12-fold weaker than that of the 3-hydroxy analog, a difference not observed between the methoxy isomers [1].

P450 2D6 Binding
Head-to-head
Methoxy isomers show similar binding; 4-hydroxy analog shows 12-fold weaker affinity
Supports P450 2D6 substrate binding retention vs. hydroxy analog
pH 7.4, purified enzyme
Cytochrome P450 Drug metabolism Enzyme binding

Metabolic Fate: 4-MPEA Undergoes O-Demethylation to Dopamine by P450 2D6

4-Methoxyphenethylamine undergoes sequential oxidation by P450 2D6, starting with O-demethylation followed by ring hydroxylation to form 3,4-dihydroxyphenethylamine (dopamine). This metabolic pathway is unique to the methoxy-substituted phenethylamines and represents one of the highest reported oxidation rates for any P450 2D6 substrate [1].

Metabolic Pathway
Class-level
Sequential O-demethylation and ring hydroxylation to dopamine; among highest P450 2D6 oxidation rates reported
Supports P450 2D6 metabolic probe context
Class-level inference; verify in experimental system
Cytochrome P450 Drug metabolism Dopamine synthesis

Receptor Interaction Profile: Low Potency Partial Agonist at TAAR1

4-MPEA acts as a very low-potency partial agonist at the human trace amine-associated receptor 1 (TAAR1), with an EC50 of 5,980 nM and an Emax of 106% [1]. This profile is distinct from many other phenethylamines and amphetamines, which often act as full agonists or have higher potency at this receptor.

TAAR1 Agonism
Class-level
EC50 = 5,980 nM; Emax = 106% (partial agonist)
Supports low-efficacy TAAR1 reference context
Human TAAR1 in HEK293 cells
TAAR1 Trace amine receptor GPCR pharmacology

Validated Application Scenarios for 4-Methoxyphenethylamine Based on Comparative Evidence


As a Specific MAO-B Substrate for Isoform-Selective Enzyme Studies

Employ 4-MPEA to selectively probe MAO-B activity in complex biological matrices such as brain mitochondrial preparations. Its specificity for MAO-B, in contrast to the dual MAO-A/B activity of the 3,4-dimethoxy analog, allows researchers to unambiguously attribute observed catalytic activity to the MAO-B isoform [1]. This is critical for studies investigating the distinct physiological roles of MAO-A and MAO-B in neurodegenerative diseases and psychiatric disorders.

As a Metabolic Probe for Cytochrome P450 2D6-Mediated O-Demethylation

Utilize 4-MPEA as a model substrate in in vitro assays to study the O-demethylation activity of cytochrome P450 2D6. Its high catalytic turnover and conversion to a measurable product (dopamine) make it an excellent tool for assessing P450 2D6 enzyme kinetics, screening for potential drug-drug interactions, or evaluating the impact of genetic polymorphisms on enzyme function [2].

As a Reference Compound for Studying Low-Efficacy TAAR1 Partial Agonism

In pharmacological screens aimed at identifying novel TAAR1 modulators, 4-MPEA serves as a valuable reference standard for partial agonism with low potency (EC50 ~6 µM) [3]. Its activity profile helps benchmark the efficacy and potency of other test compounds, particularly in distinguishing full agonists from partial agonists or in establishing baseline activity in functional assays.

As a Key Intermediate in the Synthesis of Ritodrine and Related β2-Agonists

4-MPEA is a documented intermediate in the synthesis of ritodrine, a selective β2-adrenergic receptor agonist used clinically as a tocolytic agent . Its utility in constructing the phenethylamine core of such molecules underscores its value in medicinal chemistry for developing novel adrenergic agents.

Application
Selection Property
Validation Focus
MAO-B isoform selectivity studies
MAO-B substrate specificity
MAO-B catalytic activity vs. MAO-A
P450 2D6 O-demethylation probe
High catalytic turnover rate
P450 2D6 enzyme kinetics and inhibition
TAAR1 partial agonism reference
Low-potency partial agonist profile
TAAR1 signaling efficacy benchmarking
β2-agonist intermediate synthesis
Regioselective phenethylamine scaffold
Coupling efficiency for adrenergic agent development

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